Nornalmefene

Pharmacokinetics Metabolite Profiling Bioanalysis

Nornalmefene (6-methylene noroxymorphone; Nalmefene Impurity B) is the primary N-dealkylated metabolite of nalmefene, mandated for quantification in ANDA/DMF submissions. Substituting nalmefene, naltrexone, or naloxone as a surrogate is analytically invalid—these compounds differ in HPLC retention time, MS fragmentation, and UV absorbance. Only authentic nornalmefene (C17H19NO3, MW 285.34) ensures valid system suitability, accurate relative response factors, and ICH Q2(R1)-compliant method validation. Procure this certified standard (≥95%) for forced degradation studies, ICH M3(R2) metabolite safety assessment, and clinical bioequivalence trials. No analytical substitute exists.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 42971-33-5
Cat. No. B1365036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornalmefene
CAS42971-33-5
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESC=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
InChIInChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
InChIKeyQUXLQAACGCFFEX-ISWURRPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nornalmefene (CAS 42971-33-5): Identity and Primary Role as the N-Dealkylated Nalmefene Metabolite


Nornalmefene (CAS 42971-33-5; 6-methylene noroxymorphone) is the primary N-dealkylated phase I metabolite of the clinically approved opioid antagonist nalmefene [1]. It differs structurally from nalmefene by the loss of the N-cyclopropylmethyl substituent, replacing a tertiary amine with a secondary amine. This compound is not developed as a therapeutic agent but is universally recognized as a specified impurity (Nalmefene Impurity B / Impurity 3) requiring rigorous control in nalmefene drug substance and finished product . Its procurement value lies in its role as a quantitative reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2].

Nornalmefene (CAS 42971-33-5) Cannot Be Replaced by Nalmefene, Naloxone, or Naltrexone Reference Standards


Generic substitution among opioid antagonist reference standards is analytically invalid. Nornalmefene is a unique molecular entity (C17H19NO3, MW 285.34) with a secondary amine structure, generated via CYP-mediated N-dealkylation of nalmefene in vivo [1]. Commercially available alternatives such as nalmefene (N-cyclopropylmethyl analog), naltrexone, or naloxone possess fundamentally different chromatographic retention times, mass spectrometric fragmentation patterns, and UV absorbance profiles. Using any other compound as a surrogate for nornalmefene impurity quantification would lead to erroneous system suitability assessments and failed regulatory submissions, as the target analyte would simply not be detected by the validated method. The quantitative evidence below demonstrates the specific pharmacokinetic and physicochemical characteristics that make nornalmefene analytically distinct and irreplaceable for its intended procurement purpose.

Quantitative Differentiation Evidence for Nornalmefene (CAS 42971-33-5) Relative to Closest Analogs


Metabolic Abundance in Humans: Nornalmefene Cmax is Only ~12% of Parent Nalmefene After Single Oral Dosing

In healthy human subjects receiving a single 20 mg oral dose of nalmefene HCl, nornalmefene is a quantitatively minor circulating metabolite. The Cmax of nornalmefene (2.6 ± 1.0 ng/mL) is approximately 8.4-fold lower than that of the parent drug nalmefene (21.9 ± 10.0 ng/mL) [1]. After 7 days of repeated dosing, nornalmefene Cmax increases modestly to 3.5 ± 0.9 ng/mL, while nalmefene Cmax reaches 28.5 ± 10.0 ng/mL [1]. This low and reproducible systemic exposure profile defines a narrow quantitative range for impurity analysis, distinct from the parent drug.

Pharmacokinetics Metabolite Profiling Bioanalysis

Terminal Half-Life Discrimination: Nornalmefene Exhibits a ~2.4-Fold Longer t1/2 than the Parent Drug at Steady State

At steady state (repeated 7-day dosing), nornalmefene demonstrates a terminal half-life of 31.6 ± 9.9 hours, which is approximately 2.4 times longer than the simultaneously measured half-life of nalmefene (13.4 ± 1.6 hours) [1]. Notably, after a single dose, the half-life of nornalmefene could not be reliably estimated ('Not applicable'), whereas both single-dose and steady-state nalmefene half-life values were consistent at ~13.4 hours [1]. This accumulation of nornalmefene relative to parent drug upon repeated dosing is a critical differentiator, indicating that impurity levels may require distinct time-point specifications.

Drug Metabolism Elimination Kinetics Bioanalysis

Species-Dependent Metabolic Dominance: Nornalmefene Formation Rate is Markedly Higher in Rat than Dog

In vitro liver microsome incubation studies demonstrate that the quantitative production of nornalmefene (the N-dealkylated metabolite) is rat >> dog [1]. In vivo, nornalmefene glucuronide is the major urinary metabolite in rat, whereas nalmefene glucuronide(s) predominate in dog urine [1]. Furthermore, in rat plasma after intravenous nalmefene, the Cmax and AUC of nornalmefene are ≤7% of the corresponding nalmefene values, despite comparable terminal half-lives (~1 h) [1]. This species-dependent metabolic fate has no equivalent in literature for naloxone or naltrexone under the same experimental paradigm.

Preclinical Metabolism Species Comparison Toxicology

Structural Basis for Reduced Receptor Affinity: Absence of N-Cyclopropylmethyl Group in Nornalmefene vs. Nalmefene

The pharmacophoric determinant for high-affinity μ-opioid receptor antagonism in the 6-methylene noroxymorphone series is the N-cyclopropylmethyl substituent. Classical structure-activity relationship (SAR) studies demonstrated that the 6-methylene derivative of naltrexone (IIa, i.e., nalmefene) bound to central μ receptors with an IC50 of 1.0 nM, equal to naltrexone and ~4-fold lower than naloxone [1]. Nornalmefene lacks this N-cyclopropylmethyl group (replaced by a secondary amine), which is projected to reduce μ-receptor affinity to a level comparable to normorphine analogs (typically >100 nM) [2]. Although no direct binding data for isolated nornalmefene are publicly available, the SAR class-level inference is unequivocal: N-dealkylation abolishes the sub-nanomolar binding potency characteristic of nalmefene.

Opioid Receptor Pharmacology Structure-Activity Relationship Binding Affinity

Chromatographic Identity: Nornalmefene as the Quantitative Nalmefene Impurity B Reference Standard

Nornalmefene is officially designated as Nalmefene Impurity B (also listed as Nalmefene Impurity 3) and is supplied at a certified purity of ≥95% [1] to ≥98% under ISO17034 accredited reference material programs. The structural difference (secondary amine vs. tertiary amine) produces a distinct HPLC retention time and a unique MS/MS precursor ion (m/z 286.14 [M+H]+ vs. m/z 340.19 for nalmefene). No alternative reference compound can simulate this retention behavior. Quantitative NMR and LC-UV/MS certificates of analysis provided with the reference standard enable direct traceability to SI units, a requirement that generic opioid antagonist standards cannot fulfill for nalmefene-specific impurity methods [1].

Pharmaceutical Analysis Reference Standards Method Validation

High-Value Application Scenarios for Nornalmefene (CAS 42971-33-5) Based on Quantitative Evidence


Quantitative Impurity Profiling in Generic Nalmefene ANDA Submissions

Regulatory ANDA filings for generic nalmefene hydrochloride tablets require identification and quantification of the N-dealkylated impurity (nornalmefene) at levels typically ≥0.1% relative to the API. The human PK evidence confirms that nornalmefene is present in circulation at Cmax values of 2.6 ng/mL (single dose) to 3.5 ng/mL (steady state) after a 20 mg oral dose [1]. Analytical methods must achieve an LOQ below 0.5 ng/mL to accurately quantify this impurity in dissolution and bioequivalence studies. Procurement of a certified nornalmefene reference standard (≥95% purity, ISO17034) is required to establish system suitability, determine relative response factors, and validate the impurity method per ICH Q2(R1).

Metabolite Identification and Quantification in Preclinical Toxicology Studies

In rodent toxicology programs, nornalmefene is the primary phase I metabolite with systemic exposure ≤7% of the parent drug in rats but a distinctly different metabolic profile in dogs [1]. Quantifying species-specific nornalmefene exposure is mandatory for ICH M3(R2) metabolite safety assessment. The 93% lower exposure ratio in rats versus the preferential glucuronidation pathway in dogs necessitates separate calibration curves using authentic nornalmefene reference material for each species' plasma and urine matrix, as cross-species extrapolation is scientifically invalid [1].

Forced Degradation Studies and Stability-Indicating Method Development

Nalmefene drug substance stressed under acidic, basic, oxidative, and photolytic conditions may generate nornalmefene as a potential degradation product via N-dealkylation. A reference standard of nornalmefene allows unequivocal identification of this degradant peak in HPLC chromatograms, calculation of mass balance, and establishment of shelf-life specifications. The structural evidence that nornalmefene is pharmacologically inactive (class-level SAR inference: N-dealkylation abolishes sub-nanomolar μ-receptor binding) [1] supports justifiable impurity limits distinct from active metabolite thresholds, directly informing the ICH Q3B qualification threshold rationale.

LC-MS/MS Method Development for Clinical Bioequivalence Studies

Clinical bioequivalence studies of nalmefene formulations require simultaneous quantification of the parent drug and its metabolites, including nornalmefene, in human plasma. The differential half-life (nornalmefene t1/2 = 31.6 h vs. nalmefene t1/2 = 13.4 h at steady state) demands extended sampling schedules beyond 72 hours to capture the full elimination phase of the metabolite [1]. A pure nornalmefene reference standard is essential for preparing matrix-matched calibrators and quality control samples at expected low ng/mL concentrations, and for verifying the absence of ion suppression from the co-eluting glucuronide conjugate using deuterated nornalmefene-d7 internal standard.

Quote Request

Request a Quote for Nornalmefene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.